

Discovery and initial characterization of 2-Hydroxy-5-octylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Hydroxy-5-octylbenzaldehyde
CAS No.:	73318-92-0
Cat. No.:	B3152299

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Discovery and Characterization of 2-Hydroxy-5-octylbenzaldehyde

A Technical Monograph for Synthetic & Application Scientists

Executive Summary

2-Hydroxy-5-octylbenzaldehyde (CAS: 73318-92-0), often referred to as 5-octylsalicylaldehyde, represents a critical scaffold in the field of ligand design and hydrometallurgy. Unlike its lower molecular weight analogs (e.g., salicylaldehyde), the inclusion of the C8-octyl chain at the para position (relative to the hydroxyl group) confers significant lipophilicity. This physicochemical property is the linchpin of its utility as a precursor for hydroxyoxime copper extractants and Salen-type catalysts soluble in non-polar organic media.

This guide details the evolution of its synthetic access—moving from non-selective classical formylations to high-precision magnesium-mediated pathways—and provides a robust characterization framework for researchers.

Chemical Identity & Structural Rationale

The molecule consists of a benzene core substituted with an aldehyde group at C1, a hydroxyl group at C2, and an octyl chain at C5.

Parameter	Data
IUPAC Name	2-Hydroxy-5-octylbenzaldehyde
Common Name	5-Octylsalicylaldehyde
CAS Number	73318-92-0
Molecular Formula	C ₁₅ H ₂₂ O ₂
Molecular Weight	234.34 g/mol
Physical State	Colorless to pale yellow oil (solidifies ~30°C)
Solubility	Soluble in hexane, toluene, DCM; Insoluble in water

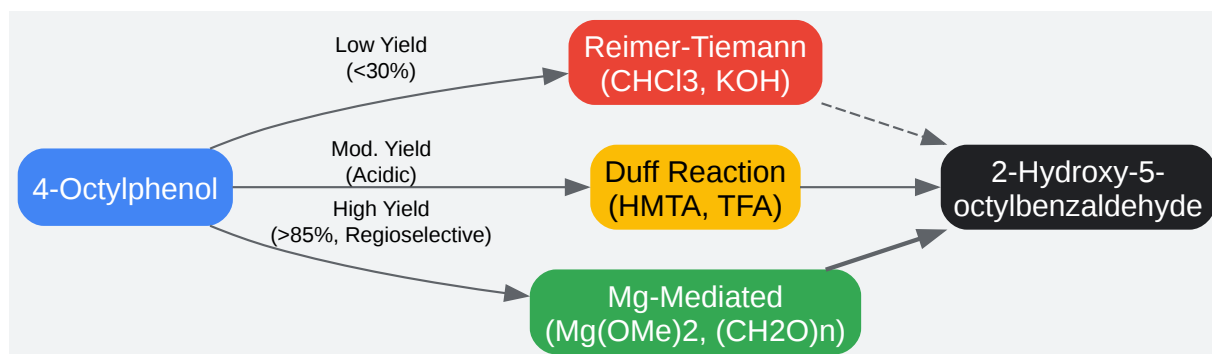
Structural Significance: The ortho-positioning of the hydroxyl and aldehyde groups creates a strong intramolecular hydrogen bond, locking the molecule in a planar conformation ideal for chelation. The para-octyl chain (relative to the phenol) prevents steric interference at the coordination site while ensuring high solubility in kerosene or dodecane—essential for biphasic metal extraction processes.

Evolution of Synthetic Access (The "Discovery")

The "discovery" of efficient routes to 5-alkylsalicylaldehydes was driven by the industrial need for copper extractants in the 1970s. Early attempts utilizing the Reimer-Tiemann reaction yielded poor results due to the electron-rich nature of 4-octylphenol, leading to tars and low regioselectivity. The Duff reaction offered improvements but required harsh acidic conditions.

The breakthrough, now considered the "Gold Standard," was the development of Magnesium-Mediated Ortho-Formylation. This method utilizes the coordinating power of Mg²⁺ to direct paraformaldehyde exclusively to the ortho position.

Comparative Synthetic Pathways



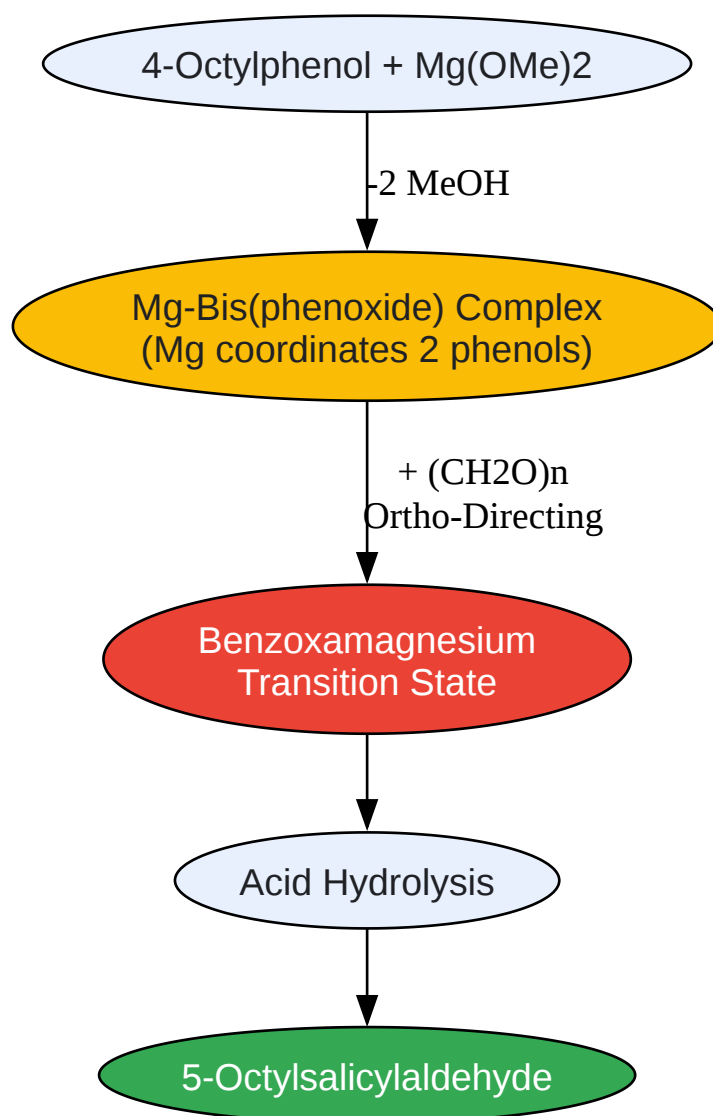
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Figure 1: Evolution of synthetic strategies. The Mg-mediated route is preferred for its superior yield and specificity.

Mechanistic Insight: The Magnesium Relay

Understanding the magnesium-mediated mechanism is crucial for troubleshooting. The reaction proceeds via a Magnesium Bis-phenoxide intermediate.^{[1][2]}

- Deprotonation: 4-Octylphenol reacts with Magnesium Methoxide (or MgCl₂/TEA) to form the magnesium phenoxide.
- Coordination: The Mg²⁺ center coordinates with paraformaldehyde.
- Transfer: The formaldehyde moiety is transferred to the ortho position via a concerted transition state, preventing para or meta attack.



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Figure 2: The coordinate-directed mechanism ensures exclusive ortho-formylation.

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 5-octylsalicylaldehyde via Mg-mediated formylation. Scale: 0.5 mol (Industrial/Pilot simulation).

Reagents

- 4-Octylphenol (103 g, 0.5 mol)
- Magnesium turnings (6.0 g, 0.25 mol) or Mg(OMe)₂ solution

- Paraformaldehyde (45 g, 1.5 mol)
- Methanol (dry), Toluene (dry)

Step-by-Step Methodology

- **Catalyst Formation:** In a 1L 3-neck flask under N_2 , reflux Mg turnings in dry methanol (200 mL) with a catalytic amount of iodine until dissolved to form $Mg(OMe)_2$. Alternatively, use commercial $Mg(OMe)_2$ solution.
- **Phenoxide Formation:** Add 4-octylphenol dissolved in toluene (200 mL). Distill off methanol/toluene azeotrope to drive the equilibrium to the magnesium bis-phenoxide ($Mg(OAr)_2$).
 - Checkpoint: The solution should become viscous.
- **Formylation:** Cool to $90^\circ C$. Add paraformaldehyde in portions over 1 hour. A slurry will form.
- **Reaction:** Reflux at $100-105^\circ C$ for 2-3 hours. The color typically shifts to a bright yellow/fluorescent green (characteristic of the Mg-salicylaldehyde complex).
- **Workup:** Cool to RT. Pour the mixture into 10% H_2SO_4 (500 mL) to hydrolyze the Mg complex. Stir vigorously for 1 hour.
- **Isolation:** Separate the organic layer.^{[3][4][5]} Wash with water (2x) and brine. Dry over Na_2SO_4 .
- **Purification:** Evaporate solvent. The crude oil can be purified by vacuum distillation (bp $\sim 160^\circ C$ @ 0.5 mmHg) or used directly if purity $>95\%$ (common for this method).

Analytical Characterization

Validating the structure requires confirming the aldehyde insertion and the retention of the octyl chain.

Technique	Diagnostic Signal	Interpretation
^1H NMR (CDCl_3)	δ 10.85 ppm (s, 1H)	Aldehyde proton (-CHO). Distinctive downfield shift.
δ 11.05 ppm (s, 1H)	Phenolic -OH. Broad singlet, H-bonded to carbonyl.	
δ 7.3 - 6.9 ppm (m, 3H)	Aromatic protons. Pattern consistent with 1,2,5- substitution.	
δ 0.88 ppm (t, 3H)	Terminal methyl of octyl chain.	
FT-IR (Neat)	1660 cm^{-1}	C=O Stretch. Lower wavenumber than typical aldehydes due to H-bonding.
$3200\text{-}3400\text{ cm}^{-1}$	O-H Stretch. Broad.	
MS (EI/ESI)	m/z 234 [M] ⁺	Molecular ion peak confirming formula $\text{C}_{15}\text{H}_{22}\text{O}_2$.

Functional Applications

A. Hydrometallurgy (Copper Extraction)

This is the primary industrial driver. 5-Octylsalicylaldehyde is reacted with hydroxylamine to form 5-octylsalicylaldoxime.

- Mechanism: The oxime forms a pseudo-macrocycle with Cu^{2+} ions, extracting them from acidic aqueous leach solutions into organic solvent (kerosene).
- Performance: The octyl chain provides the necessary hydrophobicity to prevent the ligand from leaching into the aqueous acid phase.

B. Salen Ligand Synthesis

Condensation with diamines (e.g., ethylenediamine, cyclohexanediamine) yields Salen ligands.

- Use Case: These ligands complex with Mn, Co, or Cr to form catalysts for asymmetric epoxidation (Jacobsen's catalyst analogs) or polymerization. The octyl chain confers solubility in non-polar monomers or solvents like hexane.

References

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- Industrial Synthesis Protocol: Patent US5260487A. "Process for the preparation of 2-hydroxyarylaldehydes." (Describes the Mg(OMe)₂/Paraformaldehyde route for octyl/nonyl variants).
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- To cite this document: BenchChem. [Discovery and initial characterization of 2-Hydroxy-5-octylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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